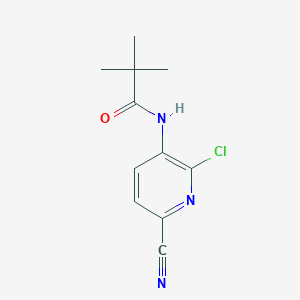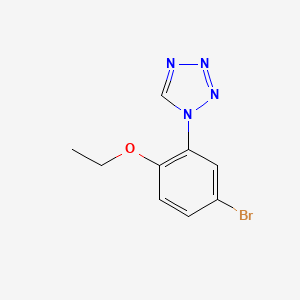
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of this compound is C10H18ClNO2 . The InChI code is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 219.71 . The compound should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
- Enantioselective Synthesis: One research application of tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate is in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method provides an efficient route to chiral pyrrolidine derivatives with high yield and excellent enantioselectivity, important for pharmaceutical synthesis (Chung et al., 2005).
Structural Studies and Material Science
- Crystal Structure Analysis: The compound has been used in the synthesis of structurally unique pyrrolidine derivatives, whose crystal structures provide insights into molecular conformations and potential reactivity patterns. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, synthesized using this compound, was characterized through X-ray diffraction, highlighting the utility of such compounds in detailed structural studies (Naveen et al., 2007).
Advanced Organic Synthesis Techniques
- Novel Synthesis Methods: Research has demonstrated the use of this compound in developing novel synthetic routes, such as the synthesis of highly functionalized 2-pyrrolidinones. These methodologies enable the creation of complex molecules with potential applications in drug discovery and development (Sasaki et al., 2020).
Pharmaceutical and Biomedical Applications
- Drug Synthesis and Development: The compound plays a critical role in the synthesis of intermediates for pharmaceuticals, illustrating its versatility and importance in drug development processes. For instance, its use in the asymmetric synthesis of polyfluoroalkylated prolinols showcases the compound's utility in creating molecules with significant pharmacological potential (Funabiki et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds.
Action Environment
The action of Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate can be influenced by environmental factors. For example, the stability of a similar compound, 1-tert-butoxycarbonyl-3-pyrrolidone, is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably .
Analyse Biochimique
Biochemical Properties
Tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can affect cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism. High doses of the compound can also result in toxic or adverse effects, such as cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key metabolic enzymes. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. For instance, the compound may accumulate in the liver, where it can interact with metabolic enzymes .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOBWMKNMWVILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679929 | |
| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876589-13-8 | |
| Record name | tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


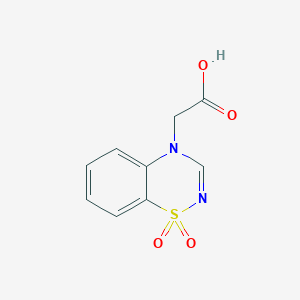
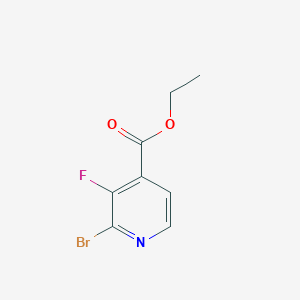
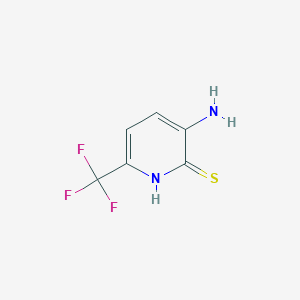
![{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1463532.png)
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide hydrochloride](/img/structure/B1463533.png)
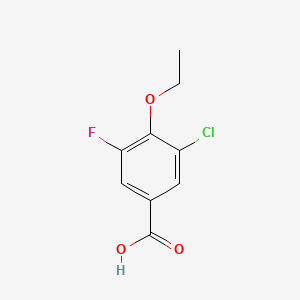
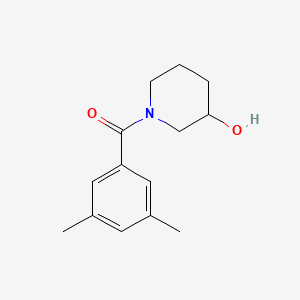
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
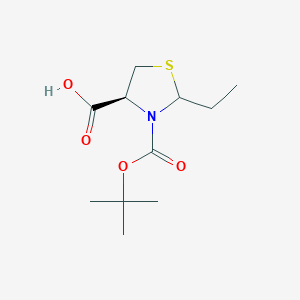

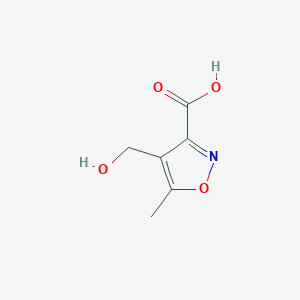
![8-Methyl-2-azaspiro[4.5]decane](/img/structure/B1463544.png)
